molecular formula C4H5N B1212536 Crotononitrile CAS No. 627-26-9

Crotononitrile

Cat. No. B1212536
CAS RN: 627-26-9
M. Wt: 67.09 g/mol
InChI Key: NKKMVIVFRUYPLQ-NSCUHMNNSA-N
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Description

Crotononitrile, also known as 2-Butenenitrile, is a mixture of cis and trans isomers . It is commonly used as a building block in the synthesis of organic compounds, especially those containing nitrogen.


Synthesis Analysis

Crotononitrile can be synthesized by various methods, including the reaction of acrylonitrile with formaldehyde, the reaction of acrylonitrile with methanol and sulfuric acid, and the catalytic dehydrogenation of ethylamine.


Molecular Structure Analysis

Crotononitrile has a molecular formula of C4H5N and a molecular weight of 67.09 g/mol . It contains a total of 9 bonds, including 4 non-H bonds, 2 multiple bonds, 1 double bond, 1 triple bond, and 1 nitrile .


Chemical Reactions Analysis

Crotononitrile is a good hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions . Alcohols and aldehydes can be oxidized to the corresponding methyl esters by reaction with methanol in the presence of crotononitrile as a hydrogen acceptor using a catalyst combination of Ru(PPh 3) 3 (CO)H 2 with xantphos .


Physical And Chemical Properties Analysis

Crotononitrile is a clear, colorless liquid with a boiling point of 120-121°C and a melting point of -51.5°C . It has a density of 0.824 g/mL at 25°C . The chemical properties of Crotononitrile are due to its unsaturated double bond and nitrile group.

Scientific Research Applications

Template Catalysis for C–C Bond Formation

Crotononitrile has been employed in template catalysis for the heteroaddition of saturated nitriles to unsaturated mononitriles. Researchers have developed an atom-economical approach using an earth-abundant manganese catalyst. This method allows facile heteroaddition of a broad range of saturated and unsaturated nitriles, including glutaronitrile derivatives, under mild and base-free conditions .

Hydrogen Acceptor in Alcohol Oxidation

Crotononitrile serves as a hydrogen acceptor in the oxidation of alcohols and aldehydes to their corresponding methyl esters. When combined with methanol and a catalyst (such as Ru(PPh₃)₃(CO)H₂ with xantphos), it facilitates this transformation .

Reductive Coupling of Alkynes

Visible light photoredox metal dual catalysis involving crotononitrile enables the regio- and stereoselective reductive coupling of alkynes. This process offers a cost-effective and efficient method for generating complex molecules .

Neurotoxicity Studies

Crotononitrile exists in two isomeric forms: cis and trans. Researchers have studied its neurotoxic effects in animal models. Understanding its toxicity is crucial for safety assessments and risk evaluation .

Safety And Hazards

Crotononitrile is highly flammable and harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

(E)-but-2-enenitrile
Source PubChem
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InChI

InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2+
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InChI Key

NKKMVIVFRUYPLQ-NSCUHMNNSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#N
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Isomeric SMILES

C/C=C/C#N
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Molecular Formula

C4H5N
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DSSTOX Substance ID

DTXSID0063604, DTXSID801026544
Record name 2-Butenenitrile
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Molecular Weight

67.09 g/mol
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Physical Description

Soluble in water (25 g/L at 25 deg C); [ChemIDplus] Slightly yellow clear liquid; [MSDSonline]
Record name 2-Butenenitrile
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Flash Point

16 °C
Record name 2-Butenenitrile
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Vapor Pressure

32.0 [mmHg]
Record name 2-Butenenitrile
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Product Name

Crotononitrile

CAS RN

627-26-9, 4786-20-3
Record name trans-Crotononitrile
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Record name 2-Butenenitrile, (E)-
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